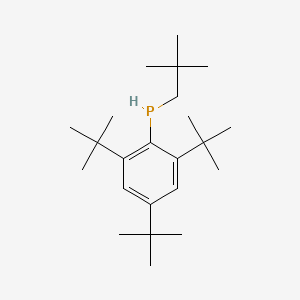
(2,2-Dimethylpropyl)(2,4,6-tri-tert-butylphenyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Dimethylpropyl)(2,4,6-tri-tert-butylphenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphane group bonded to a 2,2-dimethylpropyl group and a 2,4,6-tri-tert-butylphenyl group. This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropyl)(2,4,6-tri-tert-butylphenyl)phosphane typically involves the reaction of a phosphane precursor with the appropriate alkyl and aryl groups. One common method involves the use of lithium trimethylsilylphosphide bearing the 2,4,6-tri-tert-butylphenyl group, which is then coupled with a suitable alkyl halide such as 2,2-dimethylpropyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of Grignard reagents and organolithium compounds is common in the synthesis of organophosphorus compounds .
化学反应分析
Types of Reactions
(2,2-Dimethylpropyl)(2,4,6-tri-tert-butylphenyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphane derivatives .
科学研究应用
(2,2-Dimethylpropyl)(2,4,6-tri-tert-butylphenyl)phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-phosphane complexes.
Biology: The compound’s steric properties make it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer production
作用机制
The mechanism by which (2,2-Dimethylpropyl)(2,4,6-tri-tert-butylphenyl)phosphane exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The bulky tert-butyl groups provide steric protection, enhancing the stability and selectivity of the catalytic processes .
相似化合物的比较
Similar Compounds
(2,4,6-Tri-tert-butylphenyl)phosphane: Similar in structure but lacks the 2,2-dimethylpropyl group.
(2,4-Di-tert-butyl-6-methylphenyl)phosphane: Similar steric properties but different substitution pattern on the phenyl ring
Uniqueness
(2,2-Dimethylpropyl)(2,4,6-tri-tert-butylphenyl)phosphane is unique due to the combination of the 2,2-dimethylpropyl group and the 2,4,6-tri-tert-butylphenyl group, which provides a distinct steric environment. This unique structure influences its reactivity and makes it particularly useful in applications requiring high selectivity and stability .
属性
CAS 编号 |
89566-78-9 |
|---|---|
分子式 |
C23H41P |
分子量 |
348.5 g/mol |
IUPAC 名称 |
2,2-dimethylpropyl-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C23H41P/c1-20(2,3)15-24-19-17(22(7,8)9)13-16(21(4,5)6)14-18(19)23(10,11)12/h13-14,24H,15H2,1-12H3 |
InChI 键 |
NDPONGUYFUHGNW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CPC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


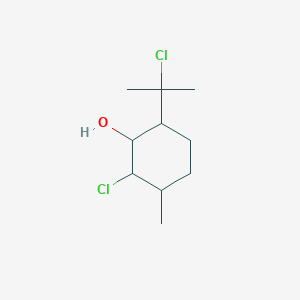
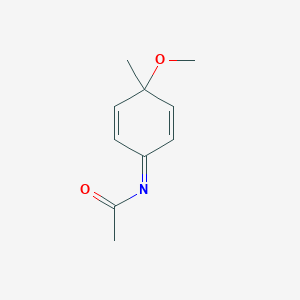

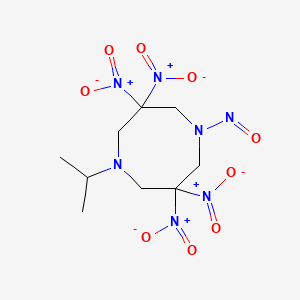
![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)
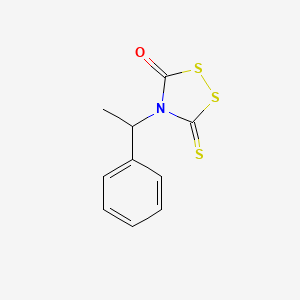
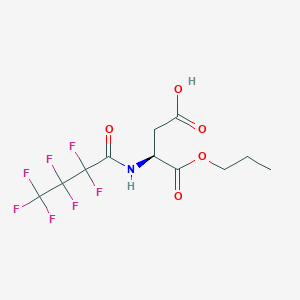


![2-[(Dec-2-yn-1-yl)oxy]oxane](/img/structure/B14380654.png)
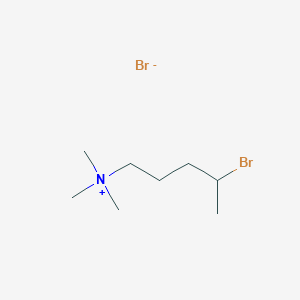
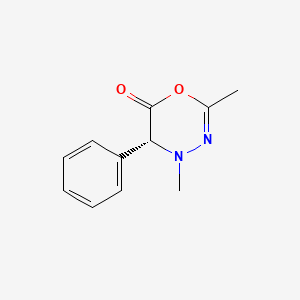
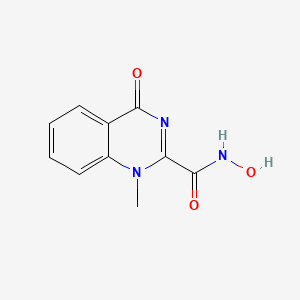
![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
